tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-oxospiro[3.5]nonan-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-6-14(7-5-10)8-11(16)9-14/h10H,4-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZQOGMHBFODOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440962-35-5 | |
| Record name | tert-butyl N-{2-oxospiro[3.5]nonan-7-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds .
Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate can be contextualized against related spirocyclic carbamates, as outlined below:
Structural Analogues and Similarity Scores
Key Observations:
- Higher Similarity Compounds (e.g., CAS 163271-08-7, similarity 0.92) retain the spiro[3.5]nonane core but replace the oxo group with an amino moiety. This substitution enhances nucleophilicity, making such derivatives more reactive in coupling reactions .
- Lower Similarity Compounds (e.g., CAS 126330-77-6) deviate significantly in ring size and substituent positioning, reducing their utility as direct synthetic analogues .
Q & A
Q. What are the common synthetic routes for tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate?
The synthesis typically involves coupling a spirocyclic ketone precursor with tert-butyl carbamate under basic conditions. Sodium hydride or potassium carbonate in tetrahydrofuran (THF) is often used to deprotonate the amine, enabling nucleophilic attack on the carbamate carbonyl. Reaction optimization focuses on controlling steric hindrance from the spirocyclic system and ensuring regioselectivity at the 7-position . Post-synthesis purification may require chromatography or recrystallization due to the compound’s sensitivity to hydrolysis.
Q. How is the spirocyclic structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement, leveraging intensity data to resolve bond lengths, angles, and ring conformations . Complementary techniques include and NMR to identify carbamate NH ( ~5.5 ppm) and sp carbons in the spiro ring ( ~25–35 ppm). IR spectroscopy confirms the carbonyl stretch ( ~1680–1720 cm) .
Q. What are the key reactivity patterns of this compound?
The carbamate group is susceptible to acidic or basic hydrolysis, yielding the corresponding amine. The spirocyclic ketone can undergo nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH) to form alcohols. Steric hindrance from the tert-butyl group may slow reactions at the carbamate nitrogen. Oxidation of the spirocyclic system is less common due to ring strain but can occur under strong oxidizing conditions (e.g., KMnO) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, given its spirocyclic chirality?
Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during the spirocyclization step. Computational modeling (DFT studies) aids in predicting transition states and optimizing ligand-substrate interactions. For example, introducing a chiral auxiliary at the 7-position prior to carbamate formation can bias the spiro ring’s conformation . Resolution via chiral HPLC or enzymatic kinetic resolution may be required post-synthesis.
Q. How do contradictory NMR data arise in structural characterization, and how are they resolved?
Dynamic effects (e.g., ring puckering in the spiro system) can cause signal splitting or broadening in NMR. Variable-temperature NMR ( to ) can "freeze" conformers, revealing hidden couplings. For example, diastereotopic protons in the spiro ring may appear as a singlet at room temperature but split into distinct signals at lower temperatures . Cross-validation with X-ray data and computational NMR prediction tools (e.g., ACD/Labs) is critical.
Q. What computational methods are effective for predicting the biological activity of this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with enzyme active sites (e.g., proteases or kinases). Pharmacophore mapping identifies critical features like the carbamate’s hydrogen-bonding capacity and the spiro ring’s hydrophobic surface. MD simulations (>100 ns) assess binding stability and conformational flexibility. Comparative studies with analogs (e.g., tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate) highlight structure-activity relationships (SAR) .
Q. How does the spiro[3.5]nonane system influence physicochemical properties compared to non-spiro analogs?
The spiro architecture increases molecular rigidity, reducing entropy penalties upon binding to biological targets. This enhances binding affinity (lower ) but may reduce solubility. LogP calculations (e.g., XLogP3) show higher hydrophobicity (~2.5–3.0) compared to linear carbamates. Ring strain in the spiro system (~5 kcal/mol) can be quantified via DFT calculations, influencing reactivity and stability .
Methodological Considerations
Q. What strategies mitigate steric hindrance during functionalization of the carbamate group?
- Use bulky protecting groups (e.g., Boc) to shield reactive sites during synthesis.
- Employ microwave-assisted synthesis to overcome kinetic barriers.
- Opt for low-temperature conditions (−78°C) to favor thermodynamic control over sterically crowded transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
